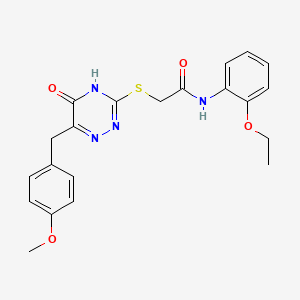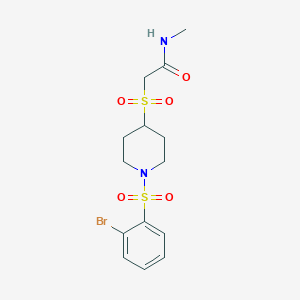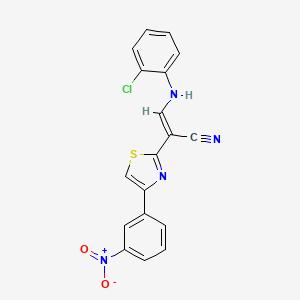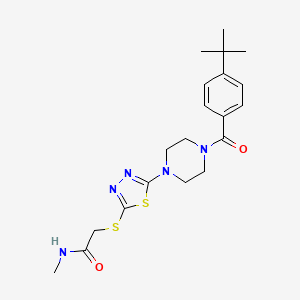![molecular formula C26H22N8O3 B2506210 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1172893-21-8](/img/structure/B2506210.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H22N8O3 and its molecular weight is 494.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidine derivatives, including compounds structurally related to the mentioned chemical compound. These derivatives were synthesized to investigate their potential as anticancer and anti-5-lipoxygenase agents. The research found that some compounds exhibited cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation and asthma. The study highlights the structure-activity relationship (SAR) of these compounds, suggesting their therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).
Parallel Synthesis Approach
Črček et al. (2012) described a parallel synthesis approach for 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, closely related to the chemical structure . This study showcased the synthesis of a library of compounds through a parallel solution-phase approach, highlighting the efficiency and scalability of synthesizing pyrazolopyrimidine derivatives. These compounds were characterized for purity and yield, demonstrating the versatility of the synthesis strategy for generating a diverse array of compounds for further biological evaluation (Črček et al., 2012).
Anticancer Activity
Abdellatif et al. (2014) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity. The study synthesized several derivatives and tested their efficacy against the MCF-7 human breast adenocarcinoma cell line. The findings revealed that most compounds exhibited significant antitumor activity, with one compound, in particular, showing potent inhibitory activity. This research underscores the potential of pyrazolopyrimidine derivatives as candidates for anticancer drug development (Abdellatif et al., 2014).
Fungicidal and Antifungal Activities
Huppatz (1985) and Wu et al. (2012) explored the synthesis of pyrazolo[1,5-a]pyrimidine analogues, including structures similar to the compound , for their potential fungicidal and antifungal activities. Huppatz's work described the synthesis of derivatives as structural analogues of the systemic fungicide carboxin, showing high levels of fungicidal activity in assays. Wu et al. detailed the synthesis of pyrazole-4-carboxamide derivatives, testing them against various phytopathogenic fungi. Some compounds exhibited moderate antifungal activities, suggesting their utility in developing new fungicidal agents (Huppatz, 1985); (Wu et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrole-3-carboxylic acid amides, are known to be central to successful drugs like atorvastatin and sunitinib . These drugs target enzymes involved in cholesterol synthesis and tyrosine kinases, respectively .
Mode of Action
It’s worth noting that structurally related compounds, such as pyrrole-3-carboxylic acid amides, have been found to exhibit antimalarial and hiv-1 protease inhibitory activities . This suggests that the compound might interact with its targets by inhibiting key enzymes or pathways.
Biochemical Pathways
The compound may affect various biochemical pathways based on its structural similarity to other bioactive compounds. For instance, Atorvastatin, a drug with a similar substructure, inhibits the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . Similarly, Sunitinib, another drug with a similar substructure, inhibits multiple receptor tyrosine kinases, affecting various signaling pathways involved in cell proliferation and angiogenesis .
Result of Action
Compounds with similar structures have been found to exhibit antimalarial and hiv-1 protease inhibitory activities , suggesting that this compound might also have potential therapeutic effects.
Eigenschaften
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8O3/c1-16-12-21(28-24(36)17-13-22(35)32(15-17)18-8-4-2-5-9-18)34(31-16)26-29-23-20(25(37)30-26)14-27-33(23)19-10-6-3-7-11-19/h2-12,14,17H,13,15H2,1H3,(H,28,36)(H,29,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCVAUAASOQZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)



![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)
![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)
![2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
